molecular formula C9H5F2N3O2 B1414798 1-(3,4-Difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1038261-86-7

1-(3,4-Difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1414798
CAS RN: 1038261-86-7
M. Wt: 225.15 g/mol
InChI Key: DMLHPAYIZDVIRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound you mentioned contains a 1,2,3-triazole ring and a 3,4-difluorophenyl group. 1,2,3-Triazoles are a class of heterocyclic compounds that consist of a five-membered ring with three nitrogen atoms and two carbon atoms . The 3,4-difluorophenyl group is a phenyl group (a ring of 6 carbon atoms) with fluorine atoms attached to the 3rd and 4th carbon atoms .

Scientific Research Applications

Synthesis and Structural Studies

  • Triazole-Based Scaffolds and HSP90 Inhibitors : The synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid, a variant of the 1H-1,2,3-triazole, is crucial for creating peptidomimetics and biologically active compounds. This includes HSP90 inhibitors, demonstrating the molecule's importance in drug discovery (Ferrini et al., 2015).

  • Antimicrobial Activity : Substituted 1,2,3-triazoles, related to 1-(3,4-Difluorophenyl)-1H-1,2,3-triazole, have shown significant antimicrobial properties. This indicates their potential use in developing new antimicrobial agents (Holla et al., 2005).

  • Chemical Properties and Reactions : Studies on 1-aryl 1,2,3-triazoles, a category to which the compound belongs, provide insights into their ultraviolet absorption data and the dissociation constants of derived carboxylic acids. Such information is essential for understanding the compound's chemical behavior (Khadem et al., 1968).

Applications in Material Science and Catalysis

  • Metal-Organic Frameworks : The bifunctional organic linker 4-(4-carboxyphenyl)-1,2,4-triazole, similar to the compound , is used in constructing dynamic metal-organic frameworks. These frameworks exhibit selective sorption of CO2 over N2 and CH4, demonstrating their potential for gas separation and storage (Chen et al., 2015).

  • Corrosion Inhibition : Triazole derivatives, including 1-(3,4-Difluorophenyl)-1H-1,2,3-triazole, have been studied for their potential as corrosion inhibitors in acidic media. This application is crucial in industrial contexts where metal corrosion is a significant issue (Lagrenée et al., 2002).

  • Supramolecular Chemistry : 1H-1,2,3-Triazoles, like the compound , are vital in supramolecular and coordination chemistry due to their unique combination of facile accessibility and diverse supramolecular interactions. They are used in applications like anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be irritants or toxic, while others may be safe to handle. Without specific information, it’s difficult to provide a detailed analysis .

properties

IUPAC Name

1-(3,4-difluorophenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2N3O2/c10-6-2-1-5(3-7(6)11)14-4-8(9(15)16)12-13-14/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLHPAYIZDVIRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=C(N=N2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(3,4-Difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-(3,4-Difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(3,4-Difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(3,4-Difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(3,4-Difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

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